molecular formula C23H20O7 B2541000 ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 898430-07-4

ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B2541000
CAS No.: 898430-07-4
M. Wt: 408.406
InChI Key: FFFOXEXYJUVREJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a 7-methoxybenzofuran substituent, linked via an esterified propanoate group. The coumarin moiety is widely recognized for its role in enzyme inhibition (e.g., carbonic anhydrases) and anti-inflammatory activity, while benzofuran derivatives are associated with diverse biological effects, including anticancer and antimicrobial properties . The ethyl ester group at the propanoate position likely influences solubility and metabolic stability, critical factors in drug design.

Properties

IUPAC Name

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O7/c1-4-27-23(25)13(2)28-15-8-9-18-16(11-15)17(12-21(24)29-18)20-10-14-6-5-7-19(26-3)22(14)30-20/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFOXEXYJUVREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets. For instance, the benzofuran moiety is known to interact with bacterial DNA gyrase, inhibiting bacterial replication . The chromenone moiety may also contribute to its biological activity by interacting with various enzymes and receptors in the body .

Comparison with Similar Compounds

Structural Analogs and Related Compounds

Methyl and Isopropyl Ester Variants

  • Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate (): Shares the coumarin-benzofuran backbone but includes a methyl ester and an additional methyl group on the coumarin ring. This substitution may alter steric hindrance and lipophilicity compared to the ethyl variant.
  • Isopropyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate (): Features an isopropyl ester and an acetoxy linkage (vs. propanoate). Molecular weight: 408.406 g/mol. The bulkier isopropyl group could enhance metabolic stability but reduce aqueous solubility relative to the ethyl derivative .

tert-Butyl Ester Analog

  • tert-Butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate (): Molecular weight: 422.4273 g/mol. The tert-butyl group significantly increases steric bulk, likely improving plasma stability but reducing solubility. This compound is cataloged for research use, emphasizing its utility in structural studies .

NSAID-Coumarin Hybrids

  • (±)-2-[(2-Oxo-2H-chromen-6-yl)oxy]ethyl 2-(3-benzoylphenyl)propanoate (): A structurally related ester-linked hybrid combining coumarin with ketoprofen (an NSAID). Demonstrates nanomolar inhibition of CA IV, IX, XII isoforms and COX-1/COX-2, with notable antihyperalgesic effects in vivo. The ester bridge in such hybrids is cleaved in plasma, influencing bioavailability .

Comparative Analysis

Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C)
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate C₂₄H₂₂O₇* ~422.42 (estimated) Ethyl ester, propanoate linkage Not reported
Methyl variant () C₂₃H₂₀O₇ ~408.40 Methyl ester, additional methyl group Not reported
Isopropyl variant () C₂₃H₂₀O₇ 408.406 Isopropyl ester, acetoxy linkage Not reported
tert-Butyl variant () C₂₄H₂₂O₇ 422.4273 tert-Butyl ester, acetoxy linkage Not reported
NSAID-Coumarin hybrid () C₂₆H₂₂O₇ ~446.45 Ethyl ester, ketoprofen linkage Not reported

*Estimated based on tert-butyl analog ().

  • Ester Group Impact : Ethyl esters balance solubility and stability, while bulkier groups (isopropyl, tert-butyl) enhance stability but may reduce solubility .
  • Linkage Type: Propanoate (target compound) vs. acetoxy (isopropyl/tert-butyl analogs) affects molecular flexibility and interaction with biological targets.

Bioactivity and Stability

  • Enzyme Inhibition : NSAID-coumarin hybrids () show dual CA/COX inhibition, suggesting the target compound’s coumarin core may confer similar activity.
  • Plasma Stability : Ethyl esters are more prone to hydrolysis than tert-butyl esters, impacting half-life .

Crystallographic and Computational Analysis

  • Structural Predictions : The benzofuran-coumarin scaffold likely adopts planar geometry, facilitating π-π stacking in protein binding pockets .

Biological Activity

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzofuran and a chromenone moiety, which contributes to its diverse biological properties. The IUPAC name is ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate, and its molecular formula is C23H20O7C_{23}H_{20}O_{7} with a molecular weight of approximately 404.40 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The benzofuran moiety is known to interact with bacterial DNA gyrase, inhibiting bacterial replication. This compound is hypothesized to have similar effects, potentially serving as an antimicrobial agent against various pathogens.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored in several studies. Coumarin derivatives, including those with benzofuran structures, have shown promise in reducing inflammation markers in various models. This suggests that this compound may also possess these beneficial properties.

Cardioprotective Effects

A study on related coumarin derivatives demonstrated cardioprotective effects against isoproterenol-induced myocardial infarction in rats. The mechanism involved the modulation of oxidative stress markers and apoptosis pathways, indicating that this compound could similarly impact cardiac health through antioxidant and anti-apoptotic mechanisms .

The biological activity of this compound may be attributed to its interactions with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or microbial growth.
  • Antioxidant Activity : It may scavenge free radicals or enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress.
  • Modulation of Gene Expression : The compound could influence the expression of genes associated with inflammation and apoptosis.

Comparative Analysis

To better understand the unique properties of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-y]oxy}propanoate, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 6-methoxy-coumarinCoumarin DerivativeAntimicrobial
Benzofuran derivativesBenzofuranAnti-inflammatory
Coumarin derivativesCoumarinCardioprotective

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Study on Coumarins : Research has shown that coumarins can reduce inflammation and oxidative stress in animal models .
  • Benzofuran Interactions : Compounds containing benzofuran structures have been documented to exhibit significant antimicrobial activities against various pathogens .
  • Cardiac Protection : A study indicated that a synthesized coumarin derivative provided cardioprotection by modulating oxidative stress and apoptosis in myocardial infarction models .

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